Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate
Description
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with cyano (C≡N), 2-methoxyphenoxy, phenyl, and ethoxycarbonyl groups. Its structure combines electron-withdrawing (cyano) and electron-donating (methoxyphenoxy) substituents, which influence its electronic profile, solubility, and reactivity.
Properties
IUPAC Name |
ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-3-27-22(25)17-13-16(14-23)21(24-20(17)15-9-5-4-6-10-15)28-19-12-8-7-11-18(19)26-2/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQMFCKSSOUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Backbone: The initial step involves the formation of the nicotinate backbone through a condensation reaction between ethyl nicotinate and a suitable aldehyde or ketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction, where a methoxyphenol derivative reacts with the nicotinate backbone in the presence of a strong base.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano derivatives or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.39 g/mol
- CAS Number : 306980-19-8
This compound features a cyano group, a methoxyphenoxy moiety, and a phenyl ring attached to a pyridine core, contributing to its diverse biological activities.
Medicinal Chemistry
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate has been studied for its potential as a therapeutic agent in treating various diseases:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. Studies suggest that modifications in the molecular structure can enhance their efficacy against resistant strains .
- Anti-inflammatory Effects : Some derivatives of nicotinic acid have been shown to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The presence of the cyano group may play a role in modulating inflammatory pathways .
Pharmacology
The pharmacological profile of this compound has been evaluated in various studies:
- Mechanism of Action : The compound's mechanism involves interference with bacterial cell wall synthesis and inhibition of protein synthesis, which is crucial for bacterial survival. This makes it a potential candidate for developing new antibiotics .
- Bioavailability Studies : Investigations into the bioavailability of this compound suggest that structural modifications could improve its absorption and distribution in biological systems, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its analogs:
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Substituent Electronic Effects: The 2-methoxyphenoxy group in the target compound donates electrons via the methoxy group, enhancing aromatic ring electron density compared to electron-withdrawing groups like 4-fluorophenoxy or dichlorophenylsulfanyl . Dimethylamino and benzylamino substituents introduce basic nitrogen centers, altering ionization states under physiological conditions .
- Steric and Lipophilicity Considerations: Bulky groups (e.g., 4-methylbenzylamino) may hinder molecular interactions with biological targets, whereas smaller substituents (e.g., dimethylamino) improve solubility .
Pharmacological and Application Comparisons
Key Insights:
- Enzyme Inhibition: Analogous compounds with piperidinyl or benzylamino groups (e.g., , Compound 16) show acetylcholinesterase inhibition, suggesting the target compound’s 2-methoxyphenoxy group may similarly modulate enzyme activity .
- Medicinal Chemistry: Fluorophenoxy and dichlorophenylsulfanyl derivatives are prioritized for drug development due to metabolic stability and target affinity .
Biological Activity
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Nicotinate Backbone : This is achieved through a condensation reaction between ethyl nicotinate and an appropriate aldehyde or ketone.
- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution using sodium or potassium cyanide.
- Attachment of the Methoxyphenoxy Group : This is accomplished through etherification, where a methoxyphenol derivative reacts with the nicotinate backbone in the presence of a strong base.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging methods revealed promising results for related compounds, suggesting that this compound may also possess similar capabilities .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains of bacteria. For example, derivatives with cyano groups have demonstrated effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The presence of functional groups like hydroxyls and methoxys on the phenolic rings significantly enhances this activity .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties. Research on similar compounds has shown their potential to inhibit cancer cell proliferation and induce apoptosis in cancer cell lines, particularly through interactions with specific molecular targets like caspase pathways .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions. This could lead to reduced proliferation in cancer cells or decreased oxidative stress.
- Receptor Interaction : It may interact with specific receptors or proteins in cells, influencing signaling pathways that regulate cell survival and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antioxidant Studies :
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 25 |
| This compound | TBD | TBD |
- Antibacterial Activity :
- The antibacterial effects were tested against multiple bacterial strains. Notably, derivatives exhibited varying degrees of effectiveness depending on their structural modifications.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Staphylococcus aureus | 30 |
Q & A
Q. What are the established synthetic routes for Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, Gao et al. (2014) utilized a multi-step approach involving nitrile introduction and etherification under mild acidic conditions . Process optimization, as demonstrated by Bell et al. (2012) for a related nicotinate derivative, involves controlling impurities (e.g., via temperature modulation and catalyst screening) to improve yields from 15% to 73% . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) for better solubility.
- Temperature : 80–100°C for cyclization steps.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Chromatographic methods (e.g., flash column chromatography with silica gel) and recrystallization are standard. Bell et al. (2012) achieved >98% purity using gradient elution (hexane/ethyl acetate) and recrystallization from ethanol . Impurity profiling via HPLC (C18 columns, acetonitrile/water mobile phase) is critical for identifying byproducts like unreacted intermediates .
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the ethoxy group (δ 1.35 ppm, triplet) and methoxyphenoxy protons (δ 6.8–7.2 ppm) .
- MS : ESI-MS typically displays [M+H]⁺ at m/z 389.1 .
- Elemental analysis : Matches calculated C, H, N percentages within 0.3% deviation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the formation of side products during synthesis?
Contradictions in impurity profiles (e.g., unexpected chlorinated byproducts) are addressed via isotopic labeling and DFT calculations. For example, Bell et al. (2012) identified competing SN1/SN2 pathways in chloro-nicotinate formation using ¹³C-labeled intermediates . Kinetic studies (monitoring via in-situ IR) can differentiate rate-determining steps, while DFT (B3LYP/6-31G*) models explain steric effects influencing regioselectivity .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G**) accurately model frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and charge distribution . Solvent effects (PCM model) and exact-exchange corrections refine dipole moment calculations, critical for understanding nucleophilic attack sites .
Q. How does the compound’s stability vary under different environmental conditions (pH, temperature, light)?
Stability studies (HPLC monitoring) show:
- pH sensitivity : Degrades rapidly in alkaline conditions (t½ < 24 hrs at pH >9) due to ester hydrolysis .
- Thermal stability : Stable up to 150°C (TGA data), but prolonged heating (>48 hrs at 80°C) induces cyano group polymerization .
- Photostability : UV light (254 nm) causes methoxyphenoxy cleavage; amber glassware is recommended .
Q. What pharmacological assays are suitable for evaluating its bioactivity, such as enzyme inhibition?
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SHELX suite) reveals dihedral angles between the phenyl and pyridine rings (e.g., 28.5°) and hydrogen-bonding networks stabilizing the crystal lattice . Disorder in the ethoxy group, observed in 30% of crystals, is resolved via iterative refinement (SHELXL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
